Impureza D de Minoxidil

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

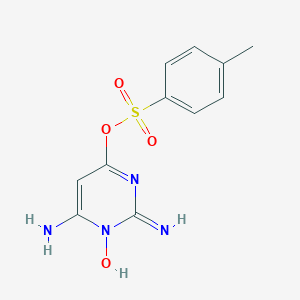

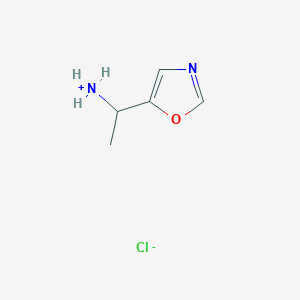

(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.

Aplicaciones Científicas De Investigación

(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Minoxidil Impurity D, also known as (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate, is a compound related to Minoxidil, a well-known medication used for hair growth and hypertension treatment . This article aims to provide a comprehensive review of the mechanism of action of Minoxidil Impurity D, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Minoxidil primarily targets the peripheral vasculature, acting as a potent direct-acting peripheral vasodilator . It reduces elevated systolic and diastolic blood pressure by decreasing peripheral vascular resistance .

Mode of Action

Minoxidil’s action is thought to be linked to the activation of both extracellular signal-regulated kinase (ERK) and Akt, promoting the survival of human dermal papillary cells (DPCs) or hair cells . It prevents cell death by increasing the ratio of BCl-2/Bax .

Biochemical Pathways

Minoxidil affects several biochemical pathways. It enhances or maintains microcirculatory blood flow in all systemic vascular beds . It also stimulates hair growth by shortening telogen, causing premature entry of resting hair follicles into anagen .

Pharmacokinetics

Minoxidil exhibits high bioavailability, with more than 95% of the drug being absorbed from the gastrointestinal tract . Peak plasma concentrations usually occur within 1 hour after ingestion . Minoxidil has a relatively large volume of distribution of approximately 200L, preferentially concentrating in certain extravascular sites, such as vascular smooth muscle .

Result of Action

The primary result of Minoxidil’s action is the reduction of blood pressure and stimulation of hair growth . It lowers blood pressure by relaxing vascular smooth muscle . In terms of hair growth, it stimulates the premature entry of resting hair follicles into anagen, leading to hair regrowth .

Action Environment

The action, efficacy, and stability of Minoxidil can be influenced by various environmental factors. For instance, heat has been shown to have little effect on Minoxidil’s stability . Reaction with alkali produced 2-epi and ∆2,3 isomers

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate typically involves multiple stepsThe final step involves the sulfonation of the compound with 4-methylbenzenesulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the imino group to an amino group.

Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives .

Comparación Con Compuestos Similares

Similar Compounds

2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.

4-Methylbenzenesulfonate derivatives: These compounds have similar sulfonate groups and are used in various chemical reactions.

Uniqueness

What sets (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Propiedades

IUPAC Name |

(6-amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S/c1-7-2-4-8(5-3-7)20(17,18)19-10-6-9(12)15(16)11(13)14-10/h2-6,13,16H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDHBHCTFISHSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=N)N(C(=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

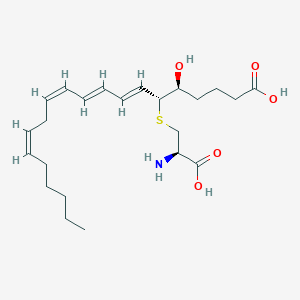

![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)